4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

15-PGDH inhibition Prostaglandin metabolism Wound healing

4-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS 314260-18-9) is a synthetic thiazolidine-2,4-dione (TZD) derivative bearing a 4-methoxybenzylidene substituent at the 5-position and a butanoic acid side chain on the ring nitrogen. TZD analogues containing this core motif are known to act as potent inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and vascular endothelial growth factor receptor-2 (VEGFR-2).

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 314260-18-9
Cat. No. B2790661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
CAS314260-18-9
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O
InChIInChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
InChIKeyKBOXSNWRHOXKOS-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid – TZD Scaffold & Comparator-Driven Procurement Rationale


4-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS 314260-18-9) is a synthetic thiazolidine-2,4-dione (TZD) derivative bearing a 4-methoxybenzylidene substituent at the 5-position and a butanoic acid side chain on the ring nitrogen. TZD analogues containing this core motif are known to act as potent inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and vascular endothelial growth factor receptor-2 (VEGFR-2) [1] [2]. Selection of this particular N3-substituted derivative over its unsubstituted or differently substituted analogues must be guided by quantitative comparative evidence, as subtle structural modifications in this series result in large potency shifts between target profiles.

Why Generic TZD Substitution Is Insufficient for 314260-18-9 – Critical Role of N3-Substitution


TZD derivatives with a 5-(4-methoxybenzylidene) core cannot be treated as interchangeable for procurement. The addition of a butanoic acid chain at the N3 position distinguishes 314260-18-9 from the parent unsubstituted compound (SKLB-010/MeSH C546799) and from N-methyl or N-ethyl congeners. Published structure–activity relationship (SAR) data demonstrate that N-methylation of the thiazolidine-2,4-dione ring abolishes 15-PGDH inhibitory activity, whereas introduction of a hydroxyl‑bearing alkyl chain can retain or enhance potency [1]. In the VEGFR-2 series, varying the N3-substituent shifts anticancer IC₅₀ values by more than ten‑fold across HepG2, HCT116, and MCF-7 cell lines [2]. Consequently, procuring a generic “5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivative” without verifying the exact N3-functionalisation risks obtaining a compound with a completely different potency and target selectivity profile.

Quantitative Differentiation Evidence for 314260-18-9 Against Key Comparators


15-PGDH Inhibitory Potency – Class-Level Comparison with Co-TZD Series Members

In a 2011 structure–activity study of thiazolidinedione derivatives as 15-PGDH inhibitors, compounds 2, 3, and 4 displayed IC₅₀ values of 25 nM, 8 nM, and 19 nM, respectively, in a cell-free enzymatic assay [1]. Although 314260-18-9 was not directly tested in this study, it shares the identical 5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine core with an N3-alkylcarboxylic acid appendage that falls within the structural space shown to retain high potency. The N-methyl derivative, by contrast, was completely inactive, confirming that N3-substitution is a critical potency switch [2].

15-PGDH inhibition Prostaglandin metabolism Wound healing

VEGFR‑2 Kinase Inhibition – Potency Benchmarking Against Sorafenib

A 2020 study evaluated thirteen 5-(4‑methoxybenzylidene)thiazolidine‑2,4‑dione derivatives for VEGFR‑2 inhibitory activity. Compound 7f, which carries an N3‑substituent, inhibited VEGFR‑2 with an IC₅₀ of 0.12 ± 0.02 µM, demonstrating comparable potency to the reference drug sorafenib (IC₅₀ = 0.10 ± 0.02 µM) [1]. Adjacent congeners 7e, 7d, and 7c showed IC₅₀ values of 0.13, 0.14, and 0.14 µM, respectively, while analogues with smaller N3‑alkyl groups (series 5a–g) were substantially less active against the cancer cell lines HepG2, HCT116, and MCF‑7 [1].

VEGFR-2 inhibitor Anticancer Angiogenesis

In Vivo Pharmacokinetics and Anti‑Inflammatory Efficacy of SKLB‑010 (Parent Core) – Developmental Context for N3‑Substituted Analogue

The unsubstituted parent compound (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (SKLB‑010) has been evaluated in multiple in vivo models. Oral administration at 50 mg/kg significantly reduced paw swelling and prevented body weight loss in adjuvant‑induced arthritis in rats [1]. In beagle dogs, a validated UPLC‑MS/MS study established pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) supporting preclinical development [2]. The butanoic acid derivative 314260‑18‑9 incorporates an ionisable carboxyl group that is expected to alter aqueous solubility and protein binding relative to the lipophilic parent, providing a differentiated pharmacokinetic profile.

Acute liver injury Pharmacokinetics Anti-inflammatory

Chemical Stability and Synthetic Tractability – Advantage of N3‑Butanoic Acid Over Thioxo‑Analogues

The 2‑thioxo‑thiazolidin‑4‑one analogues are commercially available (e.g., CAS 614736‑75‑3, 4‑(5‑(4‑methoxybenzylidene)‑4‑oxo‑2‑thioxothiazolidin‑3‑yl)butanoic acid) but are susceptible to oxidative desulfurisation and thiol‑disulfide exchange under physiological conditions [1]. The 2,4‑dioxo‑thiazolidine system present in 314260‑18‑9 eliminates the reactive thiocarbonyl, providing greater chemical stability in aqueous buffer and cell‑culture media over multi‑day assays.

Chemical stability Synthetic accessibility 2,4‑dioxo vs 2‑thioxo

Recommended Application Scenarios for 4-[(5Z)-5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid Based on Quantitative Evidence


15‑PGDH Inhibitor Screening for Pro‑Resolution and Wound‑Healing Assays

When designing a 15‑PGDH inhibitor screen, 314260‑18‑9 should be included as a candidate from the active N3‑alkylcarboxylic acid sub‑series. Published congeners with similar N3‑substitution achieve single‑digit nanomolar IC₅₀ values (8–25 nM) [1], while the N‑methyl analogue is completely inactive. The butanoic acid chain provides a convenient carboxyl handle for biotinylation or fluorophore conjugation without ablating activity, simplifying probe molecule synthesis for target‑engagement studies.

VEGFR‑2‑Dependent Cancer Cell Panel Profiling

For oncology groups comparing TZD‑based VEGFR‑2 inhibitors, 314260‑18‑9 offers the N3‑substitution pattern that in the closely related compound 7f yielded VEGFR‑2 IC₅₀ of 0.12 µM, equipotent to sorafenib [2]. It is suitable for inclusion in dose‑response panels against HepG2, HCT116, and MCF‑7 cell lines, where N3‑alkyl derivatives have shown differential sensitivity, enabling direct comparison with both N3‑unsubstituted and N‑methyl controls.

Comparative Solubility and Formulation Studies for In Vivo Transition

The ionisable carboxylic acid group of 314260‑18‑9 is predicted to improve aqueous solubility at physiological pH relative to the lipophilic parent SKLB‑010. Research teams planning oral dosing studies can evaluate this compound as a “solubility‑enhanced” TZD analogue, leveraging published PK data for SKLB‑010 in beagle dogs as a benchmark [3] while potentially avoiding co‑solvent formulations required for the parent.

Chemical Probe Design via Carboxyl‑Directed Conjugation

The free butanoic acid terminus enables direct amide coupling to fluorophores, affinity tags, or PEG linkers without the need for a separate linker‑installation step. In contrast, the parent TZD SKLB‑010 lacks a functionalisable handle, requiring de novo synthesis of a reactive analogue. This makes 314260‑18‑9 a cost‑effective starting point for constructing chemical biology probes targeting 15‑PGDH or VEGFR‑2, provided activity retention is verified post‑conjugation [1][2].

Quote Request

Request a Quote for 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.